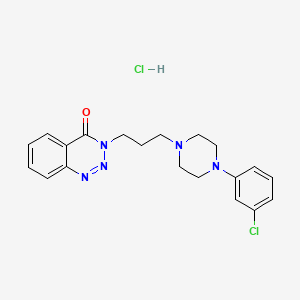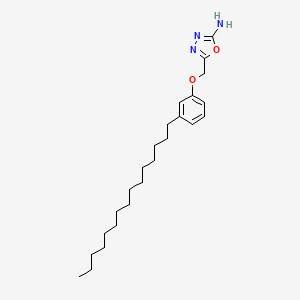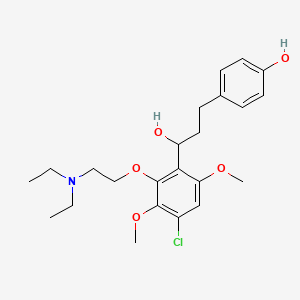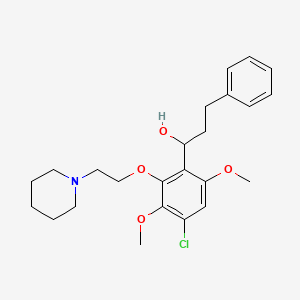
alpha-(4-Chloro-3,6-dimethoxy-2-(2-(1-piperidinyl)ethoxy)phenyl)benzenepropanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-(4-Chloro-3,6-dimethoxy-2-(2-(1-piperidinyl)ethoxy)phenyl)benzenepropanol is a complex organic compound that features a combination of aromatic rings, ether linkages, and a piperidine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(4-Chloro-3,6-dimethoxy-2-(2-(1-piperidinyl)ethoxy)phenyl)benzenepropanol typically involves multiple steps, starting from commercially available precursors. One common route involves the alkylation of a substituted benzene ring followed by etherification and subsequent functional group transformations. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Alpha-(4-Chloro-3,6-dimethoxy-2-(2-(1-piperidinyl)ethoxy)phenyl)benzenepropanol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur on the aromatic rings and other reactive sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Wissenschaftliche Forschungsanwendungen
Alpha-(4-Chloro-3,6-dimethoxy-2-(2-(1-piperidinyl)ethoxy)phenyl)benzenepropanol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate its interactions with biological macromolecules.
Wirkmechanismus
The mechanism of action of alpha-(4-Chloro-3,6-dimethoxy-2-(2-(1-piperidinyl)ethoxy)phenyl)benzenepropanol involves its interaction with molecular targets, such as enzymes or receptors. The piperidine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The compound’s aromatic rings and ether linkages may also play a role in its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Used in similar synthetic applications and known for its reactivity in forming various derivatives.
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholin-4-ium chloride: Commonly used for activating carboxylic acids in amide synthesis.
Uniqueness
Alpha-(4-Chloro-3,6-dimethoxy-2-(2-(1-piperidinyl)ethoxy)phenyl)benzenepropanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the piperidine moiety, in particular, sets it apart from other similar compounds, offering unique interactions with biological targets .
Eigenschaften
CAS-Nummer |
88772-62-7 |
|---|---|
Molekularformel |
C24H32ClNO4 |
Molekulargewicht |
434.0 g/mol |
IUPAC-Name |
1-[4-chloro-3,6-dimethoxy-2-(2-piperidin-1-ylethoxy)phenyl]-3-phenylpropan-1-ol |
InChI |
InChI=1S/C24H32ClNO4/c1-28-21-17-19(25)23(29-2)24(30-16-15-26-13-7-4-8-14-26)22(21)20(27)12-11-18-9-5-3-6-10-18/h3,5-6,9-10,17,20,27H,4,7-8,11-16H2,1-2H3 |
InChI-Schlüssel |
PNVGFDJBFWEODF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C(=C1C(CCC2=CC=CC=C2)O)OCCN3CCCCC3)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




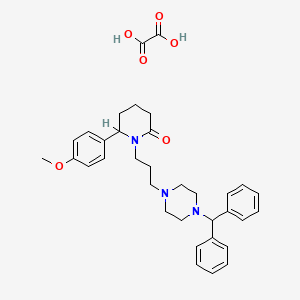

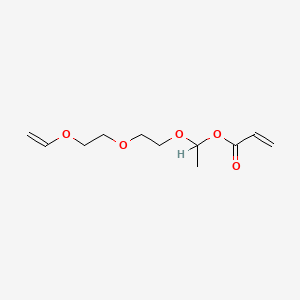
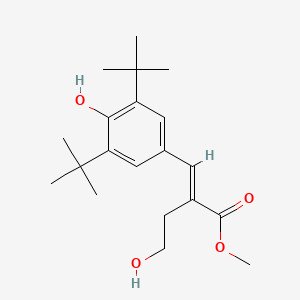
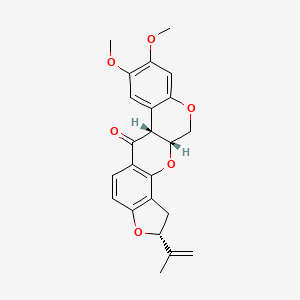
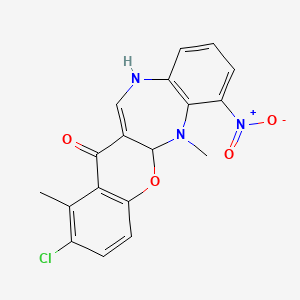
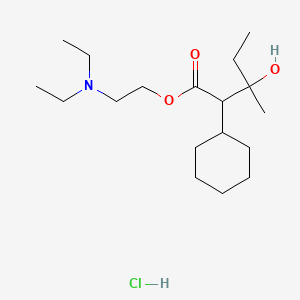
![2-Propenamide, N-[4-(3-ethoxy-2-hydroxypropoxy)phenyl]-](/img/structure/B12745826.png)
